molecular formula C14H20NaO3S B13855964 CID 169434456

CID 169434456

Cat. No.: B13855964
M. Wt: 293.38 g/mol
InChI Key: YAKAZXMHQWVJDZ-SNVJKNOHSA-N
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Description

The compound with the identifier “CID 169434456” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical data that is used for various scientific research purposes.

Preparation Methods

The preparation methods for CID 169434456 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. These methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the compound.

    Reaction Conditions: The reaction conditions for synthesizing this compound are optimized to ensure the highest possible yield. This includes controlling the temperature, pressure, and pH levels during the reaction.

    Industrial Production Methods: For industrial-scale production, the methods are scaled up to produce larger quantities of this compound. This often involves the use of industrial reactors and continuous flow systems to maintain consistent production rates.

Chemical Reactions Analysis

CID 169434456 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents for substitution include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an aldehyde or ketone, while reduction may produce an alcohol.

Scientific Research Applications

CID 169434456 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions

    Biology: In biology, this compound is used to study its effects on biological systems. This includes its interactions with enzymes, receptors, and other biomolecules.

    Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development and testing for various medical conditions.

    Industry: In industry, this compound is used in the production of various chemical products. This includes its use as a precursor in the synthesis of other compounds and materials.

Mechanism of Action

The mechanism of action of CID 169434456 involves its interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or other biomolecules, altering their activity and function.

    Pathways Involved: The pathways involved in the compound’s mechanism of action can vary depending on its specific interactions. This may include signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

CID 169434456 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison may involve:

    Structural Similarity: Compounds with similar chemical structures may have similar properties and reactivity.

    Functional Similarity: Compounds with similar functional groups may have similar biological or chemical activities.

    List of Similar Compounds: Some similar compounds may include those listed in the PubChem database with similar 2-D or 3-D structures.

Properties

Molecular Formula

C14H20NaO3S

Molecular Weight

293.38 g/mol

InChI

InChI=1S/C10H8.C4H10.Na.H2O3S/c1-2-6-10-8-4-3-7-9(10)5-1;1-4(2)3;;1-4(2)3/h1-8H;4H,1-3H3;;4H,(H,1,2,3)/i;1D;;4D

InChI Key

YAKAZXMHQWVJDZ-SNVJKNOHSA-N

Isomeric SMILES

[2H]CC(C)C.[2H]S(=O)(=O)O.C1=CC=C2C=CC=CC2=C1.[Na]

Canonical SMILES

CC(C)C.C1=CC=C2C=CC=CC2=C1.OS(=O)=O.[Na]

Origin of Product

United States

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